molecular formula C22H23FN4O4 B2757317 N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189488-50-3

N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2757317
CAS No.: 1189488-50-3
M. Wt: 426.448
InChI Key: KFTUSAWQCALVJI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]decene class, characterized by a spirocyclic core fused with a triazole ring. The structure features:

  • 3-fluorophenyl group: Electronegative fluorine at the meta position, influencing dipole interactions and target binding.
  • 3-oxo group: A ketone functionality that may participate in hydrogen bonding.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4/c1-30-17-11-16(12-18(13-17)31-2)24-21(29)27-8-6-22(7-9-27)25-19(20(28)26-22)14-4-3-5-15(23)10-14/h3-5,10-13H,6-9H2,1-2H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTUSAWQCALVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences and Physicochemical Properties

The compound is compared below with two closely related analogs from (2025 report):

Property Target Compound Analog 1 (G651-0162) Analog 2 (E972-0556)
Substituent (R-group) 3-fluorophenyl 4-methylphenyl 4-chlorophenyl
N-aryl group 3,5-dimethoxyphenyl 3,5-dimethoxyphenyl Benzyl
Molecular Formula C23 H24 F N4 O4 (hypothetical*) C23 H26 N4 O4 C22 H23 Cl N4 O S
Molecular Weight ~423.47 g/mol (hypothetical*) 422.48 g/mol 426.97 g/mol
Functional Groups Fluorine (electron-withdrawing), methoxy (electron-donating) Methyl (hydrophobic), methoxy Chlorine (lipophilic), benzyl (bulky), sulfanyl (polar)
Availability Not listed 12 mg 24 mg

*Note: The molecular formula and weight for the target compound are extrapolated based on Analog 1 (G651-0162) and substitution patterns .

Substituent Effects on Bioactivity (Inferred)

  • 3-Fluorophenyl vs. 4-Methylphenyl (Analog 1):
    Fluorine’s electronegativity may enhance binding affinity to targets requiring polar interactions (e.g., kinases or GPCRs), whereas the methyl group in Analog 1 likely contributes to hydrophobic binding pockets. The target compound’s fluorine substituent could improve metabolic stability compared to methyl .

  • 3-Fluorophenyl vs. 4-Chlorophenyl (Analog 2): Chlorine’s larger atomic radius and higher lipophilicity in Analog 2 might favor membrane permeability but reduce selectivity.
  • N-aryl Group (3,5-dimethoxyphenyl vs. Benzyl): The 3,5-dimethoxyphenyl group in the target compound and Analog 1 enables hydrogen bonding via methoxy oxygen atoms, whereas the benzyl group in Analog 2 introduces steric bulk, possibly limiting access to deep binding pockets .

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